Methyl 2-(4-amino-3-bromophenyl)acetate

Catalog No.
S1938082
CAS No.
209809-20-1
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
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Methyl 2-(4-amino-3-bromophenyl)acetate

CAS Number

209809-20-1

Product Name

Methyl 2-(4-amino-3-bromophenyl)acetate

IUPAC Name

methyl 2-(4-amino-3-bromophenyl)acetate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3

InChI Key

QGUPVNRGRHPHAR-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)N)Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)Br

Methyl 2-(4-amino-3-bromophenyl)acetate, with the chemical formula C9H10BrNO2C_9H_{10}BrNO_2 and CAS number 209809-20-1, is an organic compound characterized by a bromine atom and an amino group attached to a phenyl ring. The molecular weight of this compound is approximately 244.085 g/mol. Its structure features a methyl ester group, which is significant for its reactivity and potential applications in medicinal chemistry and organic synthesis .

, including:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-amino-3-bromophenylacetic acid and methanol.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
  • Reduction Reactions: The amino group may undergo reduction to form various derivatives, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that methyl 2-(4-amino-3-bromophenyl)acetate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino group is crucial for its interaction with biological targets, potentially influencing pathways related to pain and inflammation . Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that methyl 2-(4-amino-3-bromophenyl)acetate might also possess such activity.

Several methods can be employed to synthesize methyl 2-(4-amino-3-bromophenyl)acetate:

  • Bromination of Aniline Derivatives: Starting from an appropriate aniline derivative, bromination can introduce the bromine atom at the desired position on the aromatic ring.
  • Esterification: The final compound can be synthesized through esterification of 4-amino-3-bromophenylacetic acid with methanol in the presence of an acid catalyst.
  • Coupling Reactions: Various coupling reactions using aryl halides may also lead to the formation of this compound by introducing the amino group onto a brominated aromatic system .

Methyl 2-(4-amino-3-bromophenyl)acetate has potential applications in:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery for anti-inflammatory or analgesic medications.
  • Chemical Synthesis: Its reactive functional groups make it a valuable intermediate in organic synthesis for creating more complex molecules.
  • Biological Research: The compound can be utilized in studies investigating the mechanisms of action of similar compounds in biological systems.

Interaction studies involving methyl 2-(4-amino-3-bromophenyl)acetate are essential for understanding its biological mechanisms. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use .

Methyl 2-(4-amino-3-bromophenyl)acetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 2-(3-amino-4-bromophenyl)acetate84063934Different positioning of amino and bromine groups
Methyl 2-(4-amino-3,5-dibromophenyl)acetate1208077-52-4Contains two bromine atoms, potentially enhancing biological activity
Methyl 2-(3-bromophenyl)acetate150529-73-0Lacks the amino group, affecting its biological properties

Uniqueness

Methyl 2-(4-amino-3-bromophenyl)acetate is unique due to its specific arrangement of functional groups which may confer distinct biological activities compared to similar compounds. Its combination of an amino group and a brominated aromatic system positions it as a promising candidate for further pharmacological exploration .

XLogP3

1.7

Wikipedia

Methyl (4-amino-3-bromophenyl)acetate

Dates

Last modified: 07-22-2023

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